{[(S)-Octane-1-sulfinyl]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(S)-Octane-1-sulfinyl]methyl}benzene is an organosulfur compound that features a sulfinyl group attached to an octane chain, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(S)-Octane-1-sulfinyl]methyl}benzene typically involves the reaction of octane-1-thiol with benzyl chloride under basic conditions to form the corresponding sulfide. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield the sulfinyl derivative. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[(S)-Octane-1-sulfinyl]methyl}benzene can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
{[(S)-Octane-1-sulfinyl]methyl}benzene has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which {[(S)-Octane-1-sulfinyl]methyl}benzene exerts its effects involves the interaction of the sulfinyl group with various molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octane-1-sulfonylmethylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Octane-1-thiomethylbenzene: Contains a thiol group instead of a sulfinyl group.
Benzyl octyl sulfide: Lacks the sulfinyl group, having a sulfide linkage instead.
Uniqueness
{[(S)-Octane-1-sulfinyl]methyl}benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The sulfinyl group can participate in various chemical reactions that are not possible with sulfides or sulfones, making this compound valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
159280-43-0 |
---|---|
Molekularformel |
C15H24OS |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
[(S)-octylsulfinyl]methylbenzene |
InChI |
InChI=1S/C15H24OS/c1-2-3-4-5-6-10-13-17(16)14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3/t17-/m0/s1 |
InChI-Schlüssel |
BYVSLWXPANHRRT-KRWDZBQOSA-N |
Isomerische SMILES |
CCCCCCCC[S@](=O)CC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCS(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.